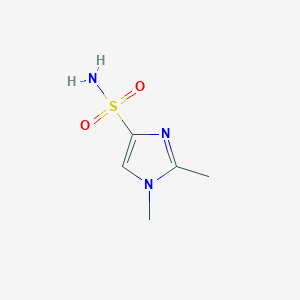
1,2-Dimethylimidazol-4-sulfonamid
Übersicht
Beschreibung
1,2-Dimethylimidazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylimidazole-4-sulfonamide has various applications in scientific research, including:
Wirkmechanismus
Target of Action
1,2-Dimethylimidazole-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamides, including 1,2-Dimethylimidazole-4-sulfonamide, inhibit the synthesis of folic acid in bacteria by competing with PABA for the active site of dihydropteroate synthetase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Dimethylimidazole-4-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 1,2-Dimethylimidazole-4-sulfonamide results in the prevention of bacterial growth and replication . This is due to the disruption of DNA synthesis, as folic acid is a crucial component in the production of nucleotides for DNA .
Action Environment
The action of 1,2-Dimethylimidazole-4-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides, as it competes with these drugs for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .
Biochemische Analyse
Biochemical Properties
1,2-Dimethylimidazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization agent in the analysis of propofol by LC-MS/MS, enhancing the ionization and fragmentation efficacy of the analyte . The compound’s interactions with biomolecules are primarily through its sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in proteins.
Cellular Effects
1,2-Dimethylimidazole-4-sulfonamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its use in derivatization reactions can impact the detection and quantification of specific biomolecules, thereby influencing the interpretation of cellular metabolic states . The compound’s effects on cells are mediated through its interactions with cellular proteins and enzymes, which can alter their activity and function.
Molecular Mechanism
The molecular mechanism of 1,2-Dimethylimidazole-4-sulfonamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the derivatization of propofol, 1,2-Dimethylimidazole-4-sulfonamide forms a stable derivative that enhances the detection of propofol by LC-MS/MS . This interaction is facilitated by the sulfonamide group, which can form covalent bonds with specific functional groups in the target molecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethylimidazole-4-sulfonamide can change over time. The compound is relatively stable, but its degradation products can influence long-term experimental outcomes. Studies have shown that the stability of the processed samples can be maintained for up to 25 hours . Prolonged exposure to certain conditions may lead to degradation, affecting the accuracy and reliability of experimental results.
Dosage Effects in Animal Models
The effects of 1,2-Dimethylimidazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including alterations in metabolic pathways and enzyme activities . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
1,2-Dimethylimidazole-4-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination.
Transport and Distribution
The transport and distribution of 1,2-Dimethylimidazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
1,2-Dimethylimidazole-4-sulfonamide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . This localization is essential for its function and interaction with target biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylimidazole-4-sulfonamide can be synthesized through various methods. One common approach involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia in the presence of water as a solvent . This one-step synthesis method is advantageous due to its low raw material cost, simple operation, mild reaction conditions, minimal pollution, and high yield, making it suitable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylimidazole-4-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with benzyl bromide in a Menschutkin reaction to form 3-benzyl-1,2-dimethylimidazolium bromide.
Complex Formation: It can form complexes with metal ions, such as the reaction with copper (II) tetraacetate to yield cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) complex.
Common Reagents and Conditions
Benzyl Bromide: Used in Menschutkin reactions.
Copper (II) Tetraacetate: Used for complex formation reactions.
Major Products
3-Benzyl-1,2-dimethylimidazolium Bromide: Formed from the Menschutkin reaction.
Cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) Complex: Formed from the reaction with copper (II) tetraacetate.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylimidazole-4-sulfonamide can be compared with other imidazole derivatives, such as:
1,2-Dimethylimidazole: Similar in structure but lacks the sulfonamide group, which imparts unique chemical and biological properties to 1,2-Dimethylimidazole-4-sulfonamide.
1,3-Diazole: Another imidazole derivative with different substitution patterns and biological activities.
The presence of the sulfonamide group in 1,2-Dimethylimidazole-4-sulfonamide distinguishes it from other imidazole derivatives, providing it with unique chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPSPEHRHLEXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280220 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415913-06-3 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)










